5-Bromo-2-ethoxypyridine

Descripción general

Descripción

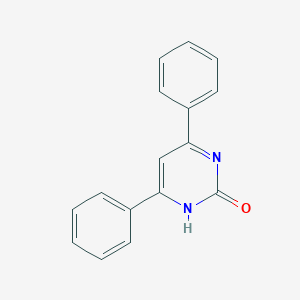

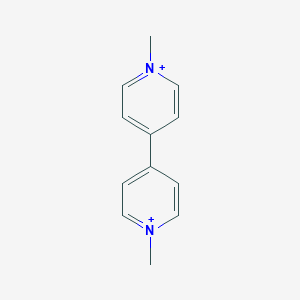

5-Bromo-2-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

5-Bromo-2-ethoxypyridine is produced by Ningbo Inno Pharmchem Co., Ltd. It is used as a building block in organic synthesis, allowing chemists to access a wide range of compounds with diverse structures and functions .Molecular Structure Analysis

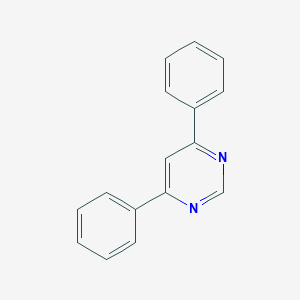

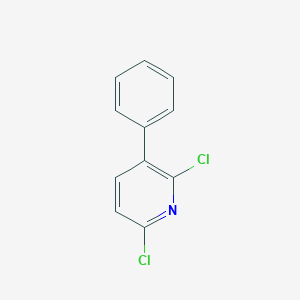

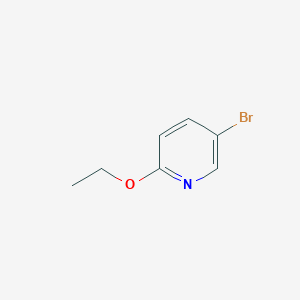

The molecular structure of 5-Bromo-2-ethoxypyridine is represented by the SMILES stringCCOC1=NC=C(C=C1)Br . This indicates that the molecule consists of an ethoxy group (CCO) and a bromine atom (Br) attached to a pyridine ring. Physical And Chemical Properties Analysis

5-Bromo-2-ethoxypyridine is a solid substance with a melting point of 34-36°C and a boiling point of 107°C at 33.0 Torr . It has a density of 1.449±0.06 g/cm3 . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of 2‐amino‐5‐ethoxypyridine : 5-Bromo-2-ethoxypyridine is used in the synthesis of 2‐amino‐5‐ethoxypyridine, although the process involves complex reactions and side-reactions, making direct synthesis from 2-aminopyridine via 2-amino-5-bromopyridine less feasible (Hertog et al., 2010).

Reactions with Hydrochloric Acid : Bromo-derivatives of 2- and 3-ethoxypyridine, including 5-bromo-2-ethoxypyridine, react differently when heated with aqueous hydrochloric acid. In the case of 5-bromo-3-ethoxypyridine, for example, the bromine atom is not replaced, but the ethoxy group is substituted by a hydroxyl group (Hertog & Jouwersma, 2010).

Formation of 3-Acetylamino-5-ethoxypyridine : 5-Bromo-2-ethoxypyridine is used in the formation of 3-acetylamino-5-ethoxypyridine through a process involving 3,5-dibromopyridine, sodium ethylate, and acetic anhydride (Hertog et al., 1948).

Tautomerism of Hydroxypyridines : The bromination of 2,4-dihydroxypyridine and its ethyl derivatives demonstrates how bromine reacts with these compounds, with 5-bromo derivatives being formed in certain cases. This reaction aids in understanding the tautomeric structures of these substances (Kolder & Hertog, 2010).

Aminations Involving Pyridyne as Intermediate : Amination reactions of bromo-derivatives of ethoxypyridine, like 5-bromo-2-ethoxypyridine, have been studied to understand the role of pyridyne intermediates. These studies provide insight into the mechanisms of such aminations (Pieterse & Hertog, 2010).

Hetarynes Reactions : The reactions of certain bromoethoxypyridines with lithium piperidide in piperidine have been explored. This includes the study of compounds like 3-bromo-4-ethoxypyridine and 2-bromo-6-ethoxypyridine, which helps in understanding the behavior of substituents in these reactions (Plas et al., 2010).

Synthesis of Bicyclic δ-Lactams : 5-Bromo-2-ethoxypyridine has been used in the synthesis of 5-functionalised 2-methoxypyridines, which in turn are used in the synthesis of bicyclic δ-lactams. This showcases its role in creating complex organic structures (Sośnicki, 2009).

Radical Reactions in Nucleic Acids Chemistry : Radical reactions of certain derivatives, like those involving 5′-O-Modified 2′,3′-Didehydro-2′,3′-Dideoxyuridine, demonstrate the potential of 5-bromo-2-ethoxypyridine in nucleic acids chemistry (Hisa et al., 1996).

Synthesis of Pyrazoles : Brominated trihalomethylenones, derived from compounds like 5-bromo-2-ethoxypyridine, serve as precursors for the synthesis of various pyrazoles, demonstrating the compound's versatility in creating heterocyclic compounds (Martins et al., 2013).

Kinetic Studies Using BrdU : 5-Bromo-2-ethoxypyridine-related compounds like 5-Bromo-2′-deoxyuridine (BrdU) are used in kinetic studies to measure cell turnover in vivo, providing a quantitative assessment of cell proliferation and loss (Bonhoeffer et al., 2000).

Safety and Hazards

5-Bromo-2-ethoxypyridine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and calling a poison center or doctor if one feels unwell after swallowing .

Mecanismo De Acción

Target of Action

5-Bromo-2-ethoxypyridine is a pyridine derivative that is used as an intermediate in organic synthesis and pharmaceuticals . The primary target of this compound is the respiratory system . .

Mode of Action

As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, dipole-dipole interactions, and pi-stacking . These interactions can lead to changes in the structure and function of the target molecules, potentially affecting their role in various biochemical processes.

Biochemical Pathways

Given its potential target, it may be involved in pathways related to respiratory function

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may have cytotoxic properties, potentially leading to cell damage or death.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-ethoxypyridine can be influenced by various environmental factors. For instance, its solubility in methanol suggests that it may be more effective in polar environments. Additionally, its melting point of 32-36 °C indicates that it may be stable under normal physiological conditions.

Propiedades

IUPAC Name |

5-bromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXZKMUZWPUZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355774 | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxypyridine | |

CAS RN |

55849-30-4 | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55849-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 5-bromo-2-ethoxypyridine when heated with hydrochloric acid?

A1: Unlike some of its isomers, 5-bromo-2-ethoxypyridine does not undergo bromine substitution when heated with hydrochloric acid. Instead, the ethoxy group (-OCH2CH3) is replaced by a hydroxyl group (-OH), resulting in the formation of 5-bromo-2-hydroxypyridine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.